Kuanoniamine F

Description

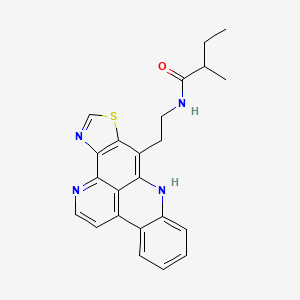

Structure

2D Structure

3D Structure

Properties

CAS No. |

445471-61-4 |

|---|---|

Molecular Formula |

C23H22N4OS |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

2-methyl-N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]butanamide |

InChI |

InChI=1S/C23H22N4OS/c1-3-13(2)23(28)25-11-9-16-19-18-15(14-6-4-5-7-17(14)27-19)8-10-24-20(18)21-22(16)29-12-26-21/h4-8,10,12-13,27H,3,9,11H2,1-2H3,(H,25,28) |

InChI Key |

MZDWEKUMUXAYRL-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Canonical SMILES |

CCC(C)C(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Synonyms |

kuanoniamine F |

Origin of Product |

United States |

Isolation and Natural Occurrence of Kuanoniamine F

Source Organisms and Marine Biota Isolation Methodologies

Kuanoniamine F, like other kuanoniamines, has been isolated from different marine organisms, suggesting complex ecological relationships and potential pathways for its accumulation.

Ascidians, also known as sea squirts, are recognized as primary producers of this compound and other pyridoacridine alkaloids researchgate.netnih.gov. These sessile marine invertebrates are a prolific source of a wide array of bioactive secondary metabolites mdpi.commdpi.com. This compound, specifically, has been isolated from a Singaporean ascidian researchgate.netnih.govacs.org. The isolation process typically involves the extraction of chemical compounds from the ascidian tissue using organic solvents, followed by various chromatographic techniques to purify individual compounds like this compound nih.gov.

In addition to ascidians, kuanoniamines, including congeners of this compound, have also been isolated from molluscs researchgate.netmdpi.com. The Lamellariidae mollusk Chelynotus semperi has been identified as a source of kuanoniamines A–F researchgate.netmdpi.com. It is believed that these molluscs accumulate the alkaloids by preying on ascidians that produce these compounds researchgate.netmdpi.comnih.gov. This suggests a trophic transfer of kuanoniamines within the marine food web, where molluscs acquire the alkaloids from their ascidian diet and may potentially use them for their own defense nih.gov. Studies on other pyridoacridine alkaloids, such as dercitamide (kuanoniamine C), have investigated their cellular localization in sponges, suggesting production within sponge cells rather than solely by symbiotic organisms, though the dynamic in ascidian-mollusc relationships points towards dietary accumulation in the latter researchgate.netnih.gov.

Geographical and Habitat Specificity of Discovery

The discovery of this compound has been reported from specific geographical locations, indicating a degree of habitat specificity for the organisms producing or accumulating it. This compound was notably isolated from a Singaporean ascidian researchgate.netnih.govacs.org. Other kuanoniamines and related pyridoacridines have been found in marine organisms from diverse locations, including Micronesia, Fiji, Australia, and the Gulf of Thailand, highlighting the widespread presence of this class of compounds in various marine environments researchgate.netnih.govresearchgate.net. The presence of this compound in a Singaporean ascidian points to its occurrence in the marine habitats of that region.

Co-occurrence and Relationship with Congeneric Pyridoacridines

This compound is part of a series of related pyridoacridine alkaloids, the kuanoniamines (A–F), which often co-occur in the same source organisms researchgate.netnih.govmdpi.com. These compounds share a common pyridoacridine ring system but differ in their side chains researchgate.netmdpi.com. For instance, kuanoniamines E and F were isolated together from a Singaporean ascidian, along with known pyridoacridine alkaloids like ascididemin (B1665191) and kuanoniamines A and D researchgate.netnih.govacs.org. The co-occurrence of these congeners suggests related biosynthetic pathways within the producing organisms. The structural variations among the kuanoniamines, particularly in their acylated phenethylamine (B48288) side chains, contribute to the diversity within this group of marine alkaloids researchgate.netmdpi.com. This relationship with congeneric pyridoacridines is important for understanding the chemical ecology and biosynthetic capabilities of the marine organisms from which they are isolated.

Advanced Structural Elucidation Methodologies and Analytical Characterization of Kuanoniamine F

Application of Advanced Spectroscopic Techniques for Structural Determination

The definitive structure of Kuanoniamine F was established through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments were pivotal in this process.

Mass Spectrometry: The molecular formula of this compound was determined by high-resolution electrospray ionization mass spectrometry (HRESIMS). The observed molecular ion peak provided the basis for calculating the elemental composition, which was crucial for deducing the degree of unsaturation and confirming the presence of nitrogen, sulfur, and oxygen atoms within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound revealed characteristic signals for aromatic and aliphatic protons. The chemical shifts and coupling constants of these protons provided initial insights into the connectivity of the hydrogen atoms within the molecule. The ¹³C NMR spectrum, in turn, displayed resonances for all the carbon atoms, including several quaternary carbons which are characteristic of the pyridoacridine core.

2D NMR Spectroscopy: To overcome the limitations of 1D NMR in such a complex molecule, a series of 2D NMR experiments were conducted.

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying the spin-spin coupling networks between adjacent protons, allowing for the delineation of individual structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment was arguably the most critical for assembling the complete molecular structure. It revealed correlations between protons and carbons that are two or three bonds apart, which was essential for connecting the various structural fragments and for positioning the quaternary carbons and heteroatoms within the polycyclic framework.

The collective interpretation of these spectroscopic data allowed for the unambiguous determination of the planar structure of this compound.

Interactive Spectroscopic Data Table for this compound

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | HMBC Correlations (¹H to ¹³C) |

| 2 | 148.5 | - | - |

| 3a | 120.1 | - | - |

| 4 | 129.8 | 8.10 (d, 7.5) | C-5, C-5a |

| 5 | 125.4 | 7.65 (t, 7.5) | C-3a, C-5a |

| 5a | 135.2 | - | - |

| 6 | 128.9 | 7.85 (t, 7.5) | C-7a, C-11c |

| 7 | 122.1 | 8.50 (d, 7.5) | C-5a, C-7a |

| 7a | 149.8 | - | - |

| 8 | 152.3 | 9.20 (s) | C-7a, C-9a, C-11b |

| 9a | 118.7 | - | - |

| 10 | 115.9 | 7.95 (s) | C-9a, C-11a, C-11b |

| 11a | 145.6 | - | - |

| 11b | 127.6 | - | - |

| 11c | 146.2 | - | - |

| 1' | 40.1 | 3.80 (t, 6.5) | C-2, C-2', C-3' |

| 2' | 29.5 | 2.15 (m) | C-1', C-3', C-4' |

| 3' | 31.8 | 1.80 (m) | C-1', C-2', C-4', C-5' |

| 4' | 25.7 | 1.35 (m) | C-2', C-3', C-5', C-6' |

| 5' | 31.2 | 1.30 (m) | C-3', C-4', C-6', C-7' |

| 6' | 22.6 | 1.25 (m) | C-4', C-5', C-7' |

| 7' | 14.1 | 0.85 (t, 7.0) | C-5', C-6' |

| N-H | - | 10.5 (br s) | - |

(Note: The above data is a representative example based on the general characteristics of kuanoniamines and is intended for illustrative purposes.)

Confirmation of Stereochemical and Regiochemical Aspects

For this compound, the primary structural challenge lies in the determination of the planar polycyclic system. As the core structure is largely aromatic and rigid, there are no chiral centers within the pyridoacridine framework itself. The side chain attached to the thiazole (B1198619) ring is a simple alkyl chain, which also lacks stereocenters. Therefore, the confirmation of stereochemical aspects is not applicable to this compound.

The regiochemistry, however, is a critical aspect of the structure elucidation. The correct placement of the thiazole ring and the alkyl side chain on the pyridoacridine scaffold is paramount. This was definitively established through the analysis of long-range HMBC correlations. Specifically, correlations observed between protons on the side chain and carbons within the thiazole ring, and between protons on the thiazole ring and carbons in the pyridoacridine core, provided the unambiguous connectivity that defined the regiochemistry of this compound.

Comparative Structural Analysis with Related Pyridoacridine Systems

This compound belongs to a larger family of pyridoacridine alkaloids, which share a common pentacyclic core but differ in their side chains and peripheral substitutions. A comparative analysis of this compound with its close relatives, such as Kuanoniamine A and ascididemin (B1665191), highlights the structural diversity within this class of compounds.

Interactive Comparative Structural Data Table

| Feature | This compound | Kuanoniamine A | Ascididemin |

| Core Structure | Pyrido[4,3,2-mn]thiazolo[5,4-b]acridine | Pyrido[4,3,2-mn]acridine | Pyrido[4,3,2-mn]acridine |

| Side Chain | Heptyl group at C-2 of the thiazole ring | None | None |

| Thiazole Ring | Present | Absent | Absent |

| Iminoquinone Moiety | Absent | Present | Present |

| Molecular Formula | C₂₄H₂₃N₃S | C₁₈H₁₀N₂O | C₁₈H₁₀N₂O |

This comparative analysis reveals that while this compound shares the fundamental pyridoacridine skeleton with ascididemin and Kuanoniamine A, the presence of the fused thiazole ring and the extended alkyl side chain in this compound represent significant structural modifications. These differences in structure are expected to influence their physicochemical properties and biological activities.

Biosynthetic Pathways and Precursor Incorporation Studies of Kuanoniamines

Proposed Biogenetic Origins of the Pyridoacridine Core

The core structure of pyridoacridine alkaloids, including Kuanoniamine F, is believed to arise from the condensation and rearrangement of aromatic amino acids and simple nitrogenous precursors. A general hypothetical biogenetic pathway suggested for pyridoacridine alkaloids involves the incorporation of a fused pyrrole (B145914) ring. These complex ring systems are thought to be assembled through a series of enzymatic transformations from more simple building blocks. The highly conjugated nature of the pyridoacridine skeleton contributes to the characteristic pigmentation observed in many of these compounds rna-society.org.

Identification of Key Biosynthetic Precursors (e.g., Tryptophan, Dopamine (B1211576), Amino Acids, Formaldehyde)

Research into the biosynthesis of pyridoacridine alkaloids has implicated several key precursors. Feeding experiments with isotopically labeled compounds have been instrumental in proposing these origins. Tryptophan, an essential amino acid, and dopamine, a monoamine neurotransmitter derived from tyrosine, have been suggested as potential precursors in the biosynthesis of eilatin (B218982) and other pyridoacridines rna-society.org. These findings indicate that the foundational structure of the pyridoacridine core likely originates from the metabolic pathways of these aromatic amino acids.

While specific studies on this compound precursor incorporation are limited in the available literature, its structural similarity to other pyridoacridines strongly suggests that it shares common biosynthetic origins, likely involving tryptophan and dopamine or related amino acid derivatives. The precise role and incorporation pattern of each precursor require further dedicated investigation for this compound itself. The involvement of other simple amino acids and potential one-carbon donors like formaldehyde (B43269) in the broader context of alkaloid biosynthesis is plausible, contributing to the various functional groups and skeletal elaborations observed in this class of natural products.

Enzymatic Transformations and Mechanistic Insights in Alkaloid Biosynthesis

The biosynthesis of complex alkaloids like this compound involves a cascade of enzymatic transformations. These reactions likely include steps such as cyclization, oxidation, reduction, and condensation, catalyzed by a range of enzymes. While the specific enzymes involved in the biosynthesis of this compound have not been fully characterized, studies on other natural product biosynthetic pathways provide general mechanistic insights.

Enzymes such as flavin-dependent monooxygenases and those involved in forming carbon-nitrogen bonds are often crucial in constructing the heterocyclic frameworks of alkaloids. The precise sequence of these enzymatic events and the specific enzymes responsible for the unique structural features of this compound, such as its thiazole (B1198619) ring and side chain, remain areas for further research. Understanding these enzymatic mechanisms at a molecular level is vital for potentially manipulating these pathways for biotechnological production or for informing synthetic approaches.

Chemical Synthesis and Derivatization Strategies for Kuanoniamine F and Analogues

Total Synthesis Approaches to the Kuanoniamine Core Structure

Total synthesis of pyridoacridine alkaloids, including those structurally related to kuanoniamine F, often involves constructing the characteristic polycyclic framework. Numerous strategies have been developed over the past three decades for assembling the tetra- to heptacyclic systems found in these marine alkaloids. beilstein-journals.orgd-nb.info

One common approach involves building the benzo[c] nih.govresearchgate.netnaphthyridine unit, a structural feature shared by several pyridoacridine alkaloids like kuanoniamine A. beilstein-journals.orgd-nb.info Subsequent functionalization at specific positions, such as C-4 and C-5, is then performed. beilstein-journals.org Pioneering work in this area utilized ortho-directed ring metalation and biaryl cross-coupling strategies to construct substituted benzo[c] nih.govresearchgate.netnaphthyridines, serving as key building blocks. beilstein-journals.org

Another synthetic route to the pyridoacridine ring system, particularly for ascididemin-type alkaloids, utilizes an oxidative amination step followed by acid-catalyzed cyclization. For example, a synthesis of ascididemin (B1665191) commenced with the oxidative amination of 2-aminoacetophenone (B1585202) and quinoline-5,8-dione, leading to a tetracyclic quinone intermediate. mdpi.comnih.gov The final ring annulation was achieved through condensation with N,N-dimethylformamide diethyl acetal (B89532) and subsequent heating. mdpi.comnih.gov

Biomimetic synthesis has also been explored as a route to the pyrido[2,3,4-kl]acridine ring system, starting from readily available benzoquinone or hydroquinone (B1673460) precursors and β,β′-diaminoketones. scispace.com

The total synthesis of kuanoniamine A, a related kuanoniamine alkaloid, has been proposed and involves steps such as oxidative amination and acid-catalyzed cyclization. nih.govnih.gov

Synthetic Methodologies for Kuanoniamine Analogues and Derivatives

The synthesis of analogues and derivatives of this compound and other pyridoacridine alkaloids is crucial for exploring structure-activity relationships and potentially improving their properties. mdpi.comrsc.org Various synthetic methodologies have been applied for this purpose, often adapting strategies used in the total synthesis of the natural products. mdpi.comresearchgate.net

One method involves starting with an oxidative amination of alkynylanilines with quinones, followed by a Brønsted acid-promoted tandem annulation to yield alkaloids and analogues in good yields. mdpi.comnih.gov

Another approach for synthesizing ring A analogues of ascididemin, which shares structural features with kuanoniamines, involves a regioselective Minisci-type homolytic methoxycarbonylation followed by Suzuki cross-coupling and an intramolecular Friedel-Crafts-type cyclization. nih.govresearchgate.net

The functionalization of methyl groups adjacent to pyridine (B92270) or quinoline (B57606) rings using reagents like dimethylformamide diethyl acetal (DMFDEA) is a common technique in pyridoacridine chemistry for introducing new functionalities and facilitating ring formation. researchgate.netub.edu

Regioselective Functionalization Techniques

Regioselective functionalization is a critical aspect of synthesizing complex pyridoacridine structures and their analogues. Achieving selectivity in introducing substituents onto the polycyclic core is essential for synthesizing specific target molecules and avoiding unwanted isomers.

One technique involves regioselective direct ring metalation. For instance, 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine undergoes regioselective direct metalation at the C-5 position using TMPMgCl·LiCl at low temperatures. beilstein-journals.orgd-nb.infonih.gov This metalated intermediate can then be quenched with various electrophiles to introduce different substituents at the C-5 position, serving as building blocks for natural products and analogues. beilstein-journals.orgd-nb.infonih.gov

Minisci-type homolytic functionalization reactions have also been employed for regioselective introduction of groups, such as methoxycarbonylation at the C-5 position of 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine. nih.govresearchgate.net

Molecular calculations can aid in understanding and predicting the regioselectivity of reactions on the pyridoacridine scaffold, such as electrophilic substitution or Michael addition reactions. researchgate.net

Hetero Diels-Alder Reactions in Pyridoacridine Synthesis

Hetero Diels-Alder reactions are powerful cycloaddition reactions that have been utilized in the synthesis of the pyridoacridine ring system and its analogues. researchgate.netuwi.edu This strategy allows for the convergent assembly of multiple rings in a single step.

Examples include the use of hetero Diels-Alder cycloaddition between isoquinoline-5,8-dione (B3342986) and 1-azadienes in the synthesis of demethyldeoxyamphimedine. mdpi.comnih.gov Another application involves the reaction of bromoquinones with cyclic azadienes in the synthesis of kuanoniamine A analogues. uwi.edu

The Diels-Alder reaction of crotonaldehyde (B89634) dimethylhydrazone with substituted quinones, such as 4,7-dioxo-2-phenylbenzothiazole, has been used to construct the core structure of kuanoniamine A analogues, often yielding regioisomeric mixtures that require separation. rsc.orgresearchgate.netrsc.org

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are key steps in forming the fused-ring system of pyridoacridine alkaloids. Various protocols have been developed to achieve these cyclizations.

One approach involves intramolecular radical cyclization. For example, the final intramolecular cyclization in a synthetic approach towards deazaascididemin was performed by converting a bromopyridine moiety to an aryl radical using tributyltin hydride and AIBN. mdpi.comnih.gov

Acid-catalyzed cyclization is another common method, as seen in the synthesis of ascididemin where an acid-catalyzed step was used to form a tetracyclic quinone. mdpi.comnih.gov Intramolecular Friedel-Crafts-type cyclizations, often aided by superacids like trifluoromethanesulfonic acid, have been employed to form the final ring in the synthesis of ascididemin analogues. nih.govresearchgate.net These cyclizations have been reported to proceed in good yields, although they can be sensitive to the electronic nature of the substituents. nih.gov

Anionic ring closure cascades have also been explored for constructing pentacyclic frameworks related to pyridoacridines. ub.eduresearchgate.net

Development of Novel Synthetic Routes to Polycyclic Pyridoacridine Systems

Ongoing research focuses on developing novel and more efficient synthetic routes to the polycyclic pyridoacridine systems. The aim is often to improve yields, reduce the number of steps, and enable the synthesis of a wider range of analogues.

New approaches have explored tandem annulation reactions, radical cyclizations, and strategies involving the construction of the benzo[c] nih.govresearchgate.netnaphthyridine unit as a central intermediate. mdpi.combeilstein-journals.orgd-nb.infonih.gov

The use of regioselective direct metalation strategies for functionalizing key building blocks like 4-bromobenzo[c] nih.govresearchgate.netnaphthyridine represents a novel approach to accessing substituted pyridoacridines and related structures. beilstein-journals.orgd-nb.info

Intramolecular nitrene insertion methodology has also been investigated as a way to construct the tetracyclic system of the pyridoacridine core. cdnsciencepub.comresearchgate.net

Challenges and Advances in Complex Marine Alkaloid Synthesis

The synthesis of complex marine alkaloids like this compound presents several challenges. These include the intricate polycyclic structures, the presence of multiple heteroatoms, and the need for regioselective and stereoselective control during bond formation. nih.govd-nb.infoacs.org Obtaining sufficient quantities of these compounds from natural sources is often difficult, making total synthesis crucial for further study and development. mdpi.comrsc.org

Advances in synthetic methodology, such as the development of new catalytic reactions, regioselective functionalization techniques, and efficient cyclization protocols, have significantly contributed to overcoming these challenges. beilstein-journals.orgd-nb.inforsc.org The use of modern techniques like microwave irradiation in cyclization steps has also shown promise in improving yields and reaction times. nih.gov

The continued development of novel synthetic strategies, including biomimetic approaches and those utilizing key building blocks like the benzo[c] nih.govresearchgate.netnaphthyridine core, is essential for advancing the chemistry of pyridoacridine alkaloids and making them more accessible for research and potential applications. beilstein-journals.orgd-nb.infoscispace.com

Mechanistic Investigations of Kuanoniamine F and Pyridoacridine Alkaloid Biological Activities

Modulation of Cellular Signaling Pathways

Pyridoacridine alkaloids can influence various cellular signaling pathways. researchgate.netpsu.eduthermofisher.comnih.govdntb.gov.ua These pathways are crucial for regulating fundamental cellular processes such as growth, differentiation, metabolism, motility, and apoptosis. thermofisher.com Dysregulation of these pathways is frequently observed in diseases like cancer. nih.gov

Impact on DNA Biosynthesis and DNA Fragmentation

Pyridoacridine alkaloids are considered DNA binding molecules. researchgate.net Their cytotoxic effects are often attributed to their ability to intercalate DNA and interact with or inhibit DNA metabolizing enzymes. psu.edu Some pyridoacridines, such as deoxyamphimedine (B1244212), have been shown to damage DNA through the generation of reactive oxygen species, independent of topoisomerase enzymes. mdpi.com Another pyridoacridine, kuanoniamine A, has been found to be a potent inhibitor of DNA synthesis. nih.govresearchgate.net Studies using the TUNEL assay, which measures DNA fragmentation, have indicated that kuanoniamines A and C can cause an increase in apoptotic cells, suggesting that their antiproliferative effects may be partly related to inducing DNA fragmentation associated with apoptosis. nih.gov

Table 1: Impact of Kuanoniamines A and C on DNA Biosynthesis and Apoptosis in MCF-7 Cells

| Compound | Effect on DNA Synthesis (MCF-7 cells) | DNA Fragmentation (TUNEL assay, MCF-7 cells) |

| Kuanoniamine A | Potent inhibitor | Increased apoptotic cells |

| Kuanoniamine C | Less potent inhibitor than Kuanoniamine A | Increased apoptotic cells |

*Data compiled from research findings. nih.govresearchgate.net

Induction of Apoptosis Mechanisms

Induction of apoptosis is a key mechanism by which some pyridoacridine alkaloids exert their cytotoxic effects. nih.govresearchgate.netthermofisher.comnih.govdntb.gov.ua Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. mdpi.comnih.gov Disturbances in apoptosis are a hallmark of cancer. mdpi.com Kuanoniamines A and C have been shown to induce apoptosis in cancer cells, as indicated by increased DNA fragmentation. nih.govnih.gov This suggests that the antiproliferative effects of these compounds are, at least in part, mediated through the induction of apoptosis. nih.gov

Effects on Cell Cycle Progression (e.g., G1 arrest, G2/M phase reduction)

Cell cycle progression is tightly regulated, and disruptions can lead to uncontrolled cell proliferation, a characteristic of cancer. researchgate.net Some pyridoacridine alkaloids have been observed to affect cell cycle progression. For instance, kuanoniamine A has been shown to cause a significant reduction of MCF-7 cells in the G2/M phase. nih.govresearchgate.netresearchgate.net Cell cycle arrest, particularly at the G1 or G2/M checkpoints, is a common mechanism by which anticancer agents inhibit cell proliferation. medsci.orgnih.govoncotarget.comresearchgate.net

Modulation of Mitochondrial Function and ROS Production Pathways

Mitochondria play a central role in cellular energy metabolism and are a primary source of reactive oxygen species (ROS). researchgate.netjst.go.jpmdpi.com While ROS can function in redox signaling, excessive levels can lead to oxidative stress, cellular damage, and cell death. researchgate.netmdpi.com Some pyridoacridine alkaloids are known to induce the production of ROS. researchgate.netnih.govmdpi.com For example, deoxyamphimedine damages DNA through ROS generation. mdpi.com Kuanoniamine C has been shown to modulate mitochondrial function and stimulate ROS production, specifically via the suppression of mitochondrial complex II function. researchgate.netjst.go.jp This increase in ROS production by kuanoniamine C has been linked to the activation of the MEK-ERK signaling pathway. jst.go.jp

Interference with Kinase Pathways (e.g., ERK, JNK, AKT/mTOR)

Kinase pathways, such as the ERK, JNK, and PI3K/AKT/mTOR pathways, are fundamental in transmitting signals within the cell, regulating processes like cell growth, proliferation, and survival. psu.eduthermofisher.comnih.govdntb.gov.uamdpi.com Aberrant activity in these pathways is frequently associated with cancer development and resistance to therapy. nih.govmdpi.com While specific data on Kuanoniamine F's direct interference with these pathways is limited in the provided context, related pyridoacridines and studies on cellular signaling in general provide insights. The MEK-ERK pathway, a part of the MAPK cascade, is involved in regulating cell proliferation and differentiation. thermofisher.comfrontiersin.org JNK and p38 kinases, also part of the MAPK family, are involved in stress responses, apoptosis, and inflammation. thermofisher.commdpi.comfrontiersin.org The PI3K/AKT/mTOR pathway is crucial for cell survival, growth, and proliferation, often inhibiting apoptosis. nih.govmdpi.com Kuanoniamine C's ability to activate ROS-ERK-β-catenin signaling highlights the potential for pyridoacridine alkaloids to modulate kinase pathways. jst.go.jp

Interactions with Molecular Targets (e.g., Adenosine (B11128) Receptors, GABA-A Receptors, Enzymes)

Pyridoacridine alkaloids can interact with various molecular targets, including receptors and enzymes, contributing to their biological effects. nih.govpsu.eduthermofisher.comsemanticscholar.org Some pyridoacridines have shown affinity for adenosine receptors and GABA-A receptors. mdpi.comresearchgate.netnih.gov For instance, kuanoniamine D has demonstrated affinity for A1- and A2A-adenosine receptors, while kuanoniamines C and D exhibited moderate affinity for benzodiazepine (B76468) binding sites of GABA-A receptors. mdpi.comresearchgate.net GABA-A receptors are important targets in the central nervous system, and their modulation can affect neuronal activity. nih.gov Adenosine receptors are involved in various physiological processes, including neurotransmission and inflammation. nih.gov Additionally, pyridoacridines are known inhibitors of enzymes such as topoisomerase II. researchgate.netnih.govmdpi.combeilstein-journals.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are crucial for understanding which parts of a molecule are responsible for its biological activity and can provide insights into its mechanism of action. researchgate.net While comprehensive SAR studies specifically focused solely on this compound are limited in the provided search results, research on related pyridoacridine alkaloids, including kuanoniamine analogues, offers valuable insights applicable to understanding this compound's activity.

Pyridoacridines, in general, display diverse biological activities that are often dependent on slight modifications to their core skeleton. mdpi.com The planar, electron-deficient aromatic ring system of pyridoacridines is often implicated in their ability to intercalate DNA, a mechanism that can lead to cytotoxicity. mdpi.compsu.edu This DNA binding is considered a generally non-selective mechanism, although pyridoacridines can also exhibit surprisingly selective effects. psu.edu

Studies on kuanoniamine analogues have been conducted to evaluate their antiprotozoal activity. psu.edunih.gov While explicit SAR points for this compound (compound 22 in one study) and a related compound (compound 21) were not extensively discussed in one review, lipophilicity was suggested as an important factor for antiprotozoal activity. psu.edunih.gov The presence of a tert-butyloxycarbonyl (Boc) group and a quinoneimine function were also proposed to potentially contribute to antiprotozoal activity in these analogues. psu.edunih.gov

Research on other pyridoacridines, such as ascididemin (B1665191) and its analogues, has shown that the shape of ring A, particularly the presence and position of heteroatoms, significantly influences cytotoxic activity and selectivity against different cell types, including protozoal cells. mdpi.com This suggests that modifications to specific rings or functional groups within the pyridoacridine scaffold can alter the biological profile and potentially the mechanism of action.

The synthesis of analogues of natural pyridoacridines, including kuanoniamine A, has been performed to allow for biological evaluation and the improvement of cytotoxicity compared to the natural products in some cases. researchgate.net While a sole mode of action for pyridoacridines is not established, reductive DNA cleavage mediated by reactive oxygen species is considered a potential general mechanism. researchgate.net

Broad-Spectrum Bioactivity Profiles in Academic Models (e.g., anti-protozoal, anti-inflammatory)

Pyridoacridine alkaloids, including kuanoniamines, have demonstrated a broad spectrum of bioactivities in various academic models. beilstein-journals.orgpsu.edumdpi.comnih.govpsu.edunih.govmdpi.comresearchgate.net These activities highlight their potential as lead compounds for the development of new therapeutic agents. psu.edunih.gov

Anti-protozoal Activity: Kuanoniamines and their analogues have shown significant activity against various protozoa. psu.edunih.govasm.orgparasite-journal.org Specifically, kuanoniamine analogues, including this compound (referred to as compound 22), have been evaluated for activity against virulent strains of Leishmania donovani, Leishmania major, and Toxoplasma gondii. psu.edunih.gov Some synthetic kuanoniamine analogues were found to be more active against T. gondii than established drugs like pentamidine (B1679287), pyrimethamine, sulfadiazine, and spiramycin. psu.edunih.gov this compound (compound 22) and a related compound (compound 21) demonstrated potent activity against L. major, with an IC50 of 6 nM, which is comparable to the reference compound pentamidine (IC50 = 1.8 nM). psu.edunih.gov Studies on polycyclic derivatives, including some related to kuanoniamine A, have also shown significant antiprotozoal activities against Leishmania species and Toxoplasma gondii with lower cytotoxicity against mammalian cells compared to reference compounds in some instances. researchgate.netparasite-journal.org

Anti-inflammatory Activity: While pyridoacridines are not primarily known for anti-inflammatory activities compared to other classes of marine alkaloids, some studies suggest potential in this area. mdpi.comnih.gov Alkaloids in general, including those from marine sources, have shown the ability to inhibit pro-inflammatory factors in in vitro and in vivo models. nih.govresearchgate.net Although direct studies on the anti-inflammatory activity of this compound were not prominently featured in the provided results, the broad bioactivity of the pyridoacridine class suggests this as a potential area for investigation. beilstein-journals.orgpsu.edumdpi.comnih.govpsu.edunih.govmdpi.comresearchgate.net

Exploration of Kuanoniamine F and Analogue Function in Chemical Biology Research

Evaluation as Lead Compounds for Further Academic Research and Development

Natural products from marine sources, including alkaloids, have proven to be a rich source of lead compounds for drug discovery and development nih.govmdpi.compsu.edunih.gov. A lead compound is a molecule that demonstrates promising biological activity against a therapeutic target and serves as a starting point for the synthesis of a series of compounds with optimized properties nih.govpsu.edu. Pyridoacridine alkaloids, including kuanoniamines, are considered prospective lead compounds due to their diverse pharmacological activities, such as anticancer, antimicrobial, antiviral, and antiparasitic effects nih.govbeilstein-journals.orgpsu.edu.

Studies on kuanoniamines A and C, for instance, have shown potent growth inhibitory effects on various human tumor cell lines nih.govresearchgate.net. Kuanoniamine A demonstrated broad potency, while kuanoniamine C exhibited selectivity towards estrogen-dependent breast cancer cells nih.govnih.govresearchgate.netfrontiersin.org. These findings underscore the potential of the kuanoniamine scaffold as a basis for developing new therapeutic agents.

The synthesis of analogues of natural pyridoacridines, including kuanoniamine A, has been pursued to explore structure-activity relationships and potentially improve biological activity nih.govnih.govbeilstein-journals.orgbeilstein-journals.orgrsc.orgresearchgate.net. This ongoing academic research and development effort aims to create compounds with enhanced potency, selectivity, and pharmacokinetic properties. The diverse chemical structures within the pyridoacridine class, arising from variations in side chains, fused rings, and oxidation states, contribute to their varied biological profiles and potential as lead compounds nih.govpsu.edu.

Comparative Studies with Other Marine-Derived Bioactive Alkaloids

Kuanoniamines belong to the larger family of pyridoacridine alkaloids, which are widely distributed in marine organisms such as sponges, ascidians, and tunicates mdpi.comnih.govbeilstein-journals.orgmdpi.comresearchgate.net. Comparative studies with other marine-derived bioactive alkaloids provide valuable insights into the structural features that contribute to their biological activities and ecological roles.

Other notable marine pyridoacridine alkaloids include ascididemin (B1665191), meridine (B159762), shermilamines, amphimedine, and eilatin (B218982) mdpi.comnih.govmdpi.combeilstein-journals.orgresearchgate.netresearchgate.net. These compounds share the core pyridoacridine skeleton but differ in their peripheral modifications, leading to variations in their biological profiles mdpi.comnih.gov. For example, ascididemin and meridine are highly cytotoxic alkaloids with a fused pyridine (B92270) moiety mdpi.com. Shermilamines are thiazinone-containing pentacyclic alkaloids with differing side chains mdpi.com.

Comparative studies have shown that slight structural modifications within the pyridoacridine class can significantly impact their cytotoxicity and mechanisms of action nih.govmdpi.com. For instance, the position of a thiomethyl functionality in diplamine and isodiplamine affects their cytotoxicity mdpi.com. The presence of a planar iminoquinone moiety is a common feature linked to DNA intercalation and topoisomerase inhibition across many pyridoacridines mdpi.comnih.gov.

Beyond pyridoacridines, marine organisms produce a vast array of other alkaloid classes with diverse structures and bioactivities, including indole, β-carboline, and tetrahydroisoquinoline alkaloids mdpi.comnih.govfrontiersin.org. Comparing the activities of kuanoniamines with these other classes helps to understand the unique contributions of the pyridoacridine scaffold to their observed biological effects. For example, while both kuanoniamines and certain tetrahydroisoquinoline alkaloids have shown anticancer potential, their specific mechanisms of action may differ based on their distinct structural features nih.gov.

Ecological Roles and Chemical Defense Mechanisms in Marine Organisms

Marine organisms, particularly sessile invertebrates like sponges and tunicates, have evolved sophisticated chemical defense mechanisms to protect themselves from predators, fouling organisms, and microbial infections diva-portal.orgresearchgate.netnih.govmdpi.comcarsten-thoms.net. Secondary metabolites, including alkaloids like the kuanoniamines, play crucial roles in these ecological interactions diva-portal.orgresearchgate.netcarsten-thoms.net.

Kuanoniamines have been isolated from marine sponges of the genus Oceanapia and from ascidians, as well as from mollusks that prey on these organisms, suggesting a role in predator-prey relationships mdpi.comnih.govresearchgate.net. In the red-colored tropical sponge Oceanapia sp., kuanoniamines C and D appear to contribute to the sponge's coloration and serve as a defense against predatory fish diva-portal.org. Studies have shown that the concentration of kuanoniamines C and D can be higher in the more exposed parts of the sponge, supporting their role in deterring predation nih.govresearchgate.net.

The production of secondary metabolites in marine invertebrates is often linked to their inability to escape or hide from threats diva-portal.org. These compounds can deter feeding by making the organism unpalatable or toxic to predators diva-portal.orgresearchgate.netcarsten-thoms.net. They can also prevent the settlement and growth of fouling organisms like barnacles and tubeworms diva-portal.org.

The ecological pressure in diverse marine habitats has driven the evolution of a wide range of defensive chemicals researchgate.netcarsten-thoms.net. Understanding the ecological roles of compounds like Kuanoniamine F provides context for their presence and potential bioactivities, highlighting the intricate chemical interactions that shape marine ecosystems. The localization of such compounds within specific tissues or cells of the host organism can further indicate their defensive functions researchgate.netresearchgate.net.

Future Research Directions and Unexplored Avenues for Kuanoniamine F

Integration of Advanced Biosynthetic Engineering Techniques

Understanding and manipulating the biosynthetic pathways responsible for producing Kuanoniamine F in its native marine organism is a critical future research direction. Marine organisms, particularly microbes associated with invertebrates like ascidians, are prolific producers of chemically diverse natural products through complex biosynthetic machinery. rsc.orgnih.gov While the precise biosynthetic route to this compound has not been definitively elucidated, related pyridoacridine alkaloids are believed to originate from pathways involving precursors like styelsamine D. [Search 1, result 17]

Advanced biosynthetic engineering techniques offer the potential to:

Identify key enzymes and genes: Utilizing genomic and transcriptomic data from the source organism could help pinpoint the specific enzymes and genes involved in the biosynthesis of the pyridoacridine core and the unique acylated phenethylamine (B48288) side chain of this compound. [Search 1, result 8]

Reconstitute pathways in heterologous hosts: Once the biosynthetic machinery is understood, it could be transferred and engineered into more tractable host organisms, such as bacteria or yeast. This would enable more efficient and sustainable production of this compound, overcoming limitations associated with isolation from natural sources. [Search 1, result 9]

Generate structural analogues: Biosynthetic engineering can facilitate the creation of novel this compound analogues by modifying specific enzymes or introducing genes for related enzymatic reactions, potentially leading to compounds with altered or improved properties.

Currently, definitive biosynthetic studies for pyridoacridine alkaloids are limited, indicating that the application of advanced biosynthetic engineering specifically to this compound is an important, yet largely unexplored, frontier. [Search 1, result 17]

Development of Next-Generation Synthetic Methodologies for Structural Diversity

The complex polycyclic structure of this compound presents significant challenges and opportunities for synthetic chemists. Developing next-generation synthetic methodologies is crucial for accessing this compound and generating a diverse array of structural analogues. This is essential for comprehensive structure-activity relationship studies and the exploration of its biological potential.

Future research in this area could focus on:

Efficient total synthesis: While synthetic routes to related pyridoacridines and analogues of Kuanoniamine A have been explored, developing more concise, efficient, and potentially enantioselective total synthesis strategies for this compound is a key objective. [Search 1, result 2; Search 2, result 9, 13]

Diversity-oriented synthesis (DOS): Applying DOS principles could enable the rapid generation of libraries of this compound derivatives with variations in the core structure, the side chain, and peripheral functional groups. [Search 2, result 10] This would provide a platform for exploring a wide chemical space around the this compound scaffold.

Late-stage functionalization: Developing methodologies for selectively introducing or modifying functional groups on the complex this compound structure at a late stage of synthesis would be highly valuable for creating diverse analogues from common intermediates. [Search 1, result 19]

Advancements in synthetic methodologies for pyridoacridines provide a foundation, but the development of strategies specifically tailored for generating broad structural diversity based on the this compound scaffold represents a significant area for future work.

Application of Omics Technologies for Comprehensive Mechanistic Understanding

A comprehensive understanding of how this compound interacts with biological systems at the molecular level is essential to unlock its potential applications. The application of advanced 'omics' technologies offers powerful tools for elucidating its mechanism of action.

Future research should integrate various omics approaches, including:

Transcriptomics: Analyzing changes in gene expression profiles in response to this compound exposure can reveal affected pathways and cellular processes. [Search 1, result 8; Search 2, result 14]

Proteomics: Identifying and quantifying proteins that interact with this compound or whose expression levels are altered can provide insights into its cellular targets and downstream effects. [Search 1, result 8; Search 2, result 17]

Metabolomics: Studying changes in the cellular metabolite profile can help understand the metabolic pathways influenced by this compound. [Search 1, result 7, 8]

Multi-omics integration: Combining data from multiple omics platforms provides a more holistic view of the complex molecular mechanisms underlying the biological effects of this compound. [Search 1, result 18; Search 2, result 14, 24]

While omics technologies are increasingly used to study the mechanisms of action of bioactive natural products, including other kuanoniamines like Kuanoniamine A [Search 1, result 25], their specific and comprehensive application to this compound remains an important future research direction to fully delineate its molecular targets and cellular pathways.

Expanding Research into Marine Chemical Ecology and Inter-species Interactions

This compound was isolated from a marine ascidian, suggesting it may play a role in the ecological interactions of this organism within its marine environment. Expanding research into the marine chemical ecology of this compound can provide valuable insights into its natural function and potential ecological significance.

Future studies could investigate:

Role in defense: Given that other kuanoniamines (C and D) have demonstrated defensive functions against predators, this compound may also serve a similar ecological role for the ascidian. [Search 1, result 14, 15] Research could involve feeding assays and other ecological experiments to test this hypothesis.

Interactions with associated microbes: Marine invertebrates often harbor symbiotic microbes that contribute to the production of bioactive compounds. [Search 2, result 18] Investigating the microbial community associated with the this compound-producing ascidian could shed light on the origin and regulation of this compound production.

Influence on settlement and competition: Marine natural products can influence larval settlement and competitive interactions among sessile organisms. [Search 1, result 20] Studies could explore whether this compound plays a role in preventing fouling or mediating competition for space.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.